![molecular formula C12H8Cl2N2O2S2 B14236809 5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline CAS No. 503456-41-5](/img/structure/B14236809.png)
5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline is an organic compound with the molecular formula C12H8Cl2N2O2S2 It is characterized by the presence of two chlorine atoms, a nitro group, and a disulfanyl linkage between two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 4-chloro-2-nitrobenzenethiol under specific conditions. The reaction is carried out in the presence of a suitable oxidizing agent, such as hydrogen peroxide or iodine, to facilitate the formation of the disulfide bond. The reaction is usually conducted in an organic solvent, such as dichloromethane or acetonitrile, at a controlled temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The reactants are fed into a reactor where the disulfide bond formation occurs under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, leading to the formation of corresponding amines.
Substitution: The chlorine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, acidic conditions
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline involves its interaction with specific molecular targets and pathways. The disulfide bond in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound a potential candidate for antimicrobial and anticancer applications. Additionally, the nitro groups in the compound can be reduced to amines, which may interact with cellular proteins and enzymes, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-nitroaniline
- 4-Chloro-2-nitrobenzenethiol
- 5-Chloro-2-nitropyridine
- 5-Chloro-4-methyl-2-nitroaniline
- 5-Chloro-2,4-difluoroaniline
Uniqueness
5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline is unique due to the presence of both nitro and disulfanyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The disulfide bond allows for redox reactions, while the nitro groups provide sites for reduction and further functionalization. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
503456-41-5 |
|---|---|
Fórmula molecular |
C12H8Cl2N2O2S2 |
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
5-chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline |
InChI |
InChI=1S/C12H8Cl2N2O2S2/c13-7-1-3-11(9(15)5-7)19-20-12-4-2-8(14)6-10(12)16(17)18/h1-6H,15H2 |
Clave InChI |
BDFYJRMNLDHXEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)N)SSC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


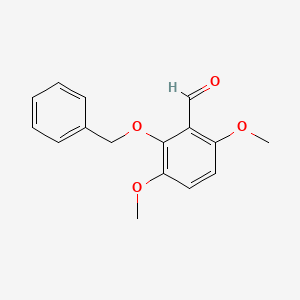
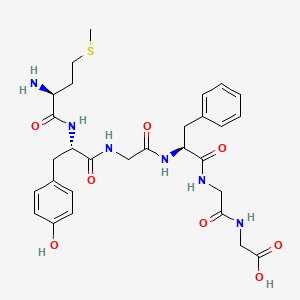
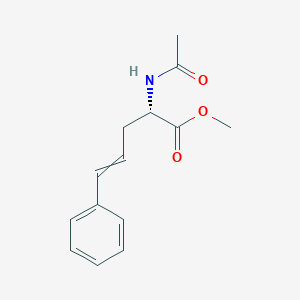
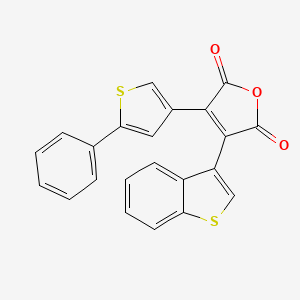
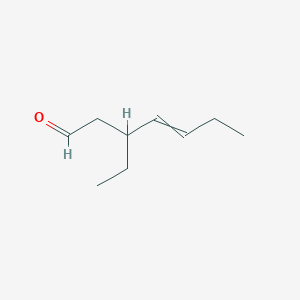
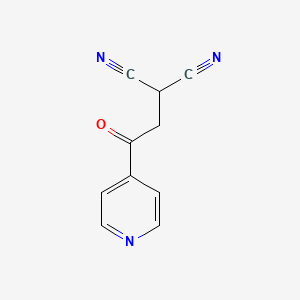
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
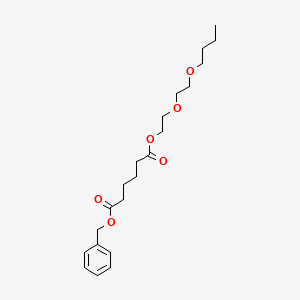
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
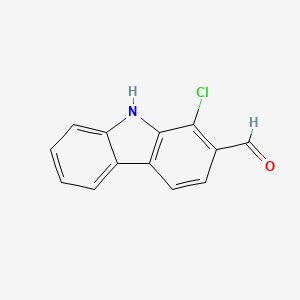


![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene](/img/structure/B14236811.png)
